

Mitiperstat: A Comparative Guide to Myeloperoxidase Inhibition and Functional Outcomes

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Compound of Interest

Compound Name: *Mitiperstat*

Cat. No.: *B10830898*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Mitiperstat** (AZD4831), a potent and irreversible myeloperoxidase (MPO) inhibitor, with other relevant MPO inhibitors. It is designed to offer an objective overview of target engagement and functional outcomes, supported by experimental data from preclinical and clinical studies.

Introduction to Mitiperstat and Myeloperoxidase

Myeloperoxidase (MPO) is a heme-containing enzyme primarily found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes. Upon activation of these immune cells at sites of inflammation, MPO is released into the extracellular space. It catalyzes the production of hypochlorous acid (HOCl) and other reactive oxidants from hydrogen peroxide (H₂O₂) and chloride ions. While essential for host defense against pathogens, excessive and prolonged MPO activity is implicated in the pathophysiology of numerous inflammatory conditions, including cardiovascular diseases. MPO-derived oxidants can lead to endothelial dysfunction, lipid peroxidation, and tissue damage, contributing to inflammation and fibrosis.[1]
[2]

Mitiperstat (AZD4831) is an orally bioavailable, irreversible inhibitor of myeloperoxidase.[3] By covalently binding to the heme moiety of the MPO enzyme, **Mitiperstat** effectively blocks its catalytic activity.[3] This mechanism of action is intended to reduce the production of harmful

reactive oxidants, thereby mitigating inflammation and its downstream pathological consequences.[3]

Comparative Analysis of MPO Inhibitors

This section compares **Mitiperstat** with other notable MPO inhibitors that have been evaluated in clinical or preclinical studies: Verdiperstat (AZD3241) and PF-06282999.

In Vitro Potency

The following table summarizes the in vitro potency of **Mitiperstat** and its comparators against the MPO enzyme. It is important to note that IC50 values can vary depending on the specific assay conditions.

Compound	Target	IC50	Assay Type	Source
Mitiperstat (AZD4831)	Myeloperoxidase (MPO)	1.5 nM	In vitro chemiluminescent assay	[3][4]
Thyroid Peroxidase (TPO)	0.69 µM	In vitro chemiluminescent assay	[3][4]	
Verdiperstat (AZD3241)	Myeloperoxidase (MPO)	630 nM	Not specified	[5]
PF-06282999	Myeloperoxidase (MPO)	1.9 µM	Human whole blood assay	[6][7]

Clinical Trial Data: Target Engagement and Functional Outcomes

The following tables summarize the key findings from clinical trials investigating **Mitiperstat** and Verdiperstat. As these inhibitors have been studied in different disease indications, a direct comparison of functional outcomes should be interpreted with caution.

Mitiperstat (AZD4831) in Heart Failure

Trial	Phase	Indication	Key Target Engagement Findings	Key Functional Outcome Findings	Adverse Events of Note	Source
SATELLITE	IIa	Heart Failure with Preserved or Mildly Reduced Ejection Fraction (HFpEF/HFmrEF)	Placebo-adjusted reduction in MPO activity of 75% (95% CI: 48, 88; p <0.001) from baseline. [8][9]	No significant improvements in coronary flow reserve or 6-minute walk distance (6MWD). A trend towards improvement in the Kansas City Cardiomyopathy Questionnaire (KCCQ) overall summary score was observed. [8]	Generally well-tolerated. Maculopapular rash, pruritus, and diarrhea were reported. [9]	[8][9]
		Heart Failure with Preserved or Mildly Reduced Ejection Fraction (HFpEF/HFmrEF)	Not explicitly reported in primary results, but	Did not meet primary endpoints of change	Generally well-tolerated, with a self-limited	[10][11]

Ejection Fraction (HFpEF/HFmrEF)	target engagement was the basis for dose selection.	in KCCQ Total Symptom Score or 6MWD at 16 weeks. [10] Showed a trend towards numerically fewer cardiovascular events and heart failure hospitalizations.[10]	maculopapular rash being the most notable adverse event.[11]
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Verdiperstat (AZD3241) in Neurodegenerative Disease

Trial	Phase	Indication	Key Target Engagement Findings	Key Functional Outcome Findings	Adverse Events of Note	Source
HEALEY ALS Platform Trial	II/III	Amyotrophic Lateral Sclerosis (ALS)	Peripheral target engagement demonstrated in prior Phase 2 studies.[12]	Did not statistically differentiate from placebo on the primary efficacy outcome of disease progression (measured by ALSFRS-R and survival).[5]	Generally safe and well-tolerated. Nausea, insomnia, and elevated thyrotropin levels were more common in the verdiperstat group.[5]	[5]

PF-06282999 in Preclinical Atherosclerosis

Study Type	Model	Key Target Engagement Findings	Key Functional Outcome Findings	Source
Preclinical	Ldlr-/- mice fed a Western diet	Reduced plasma MPO activity by 85% and total MPO levels by 44% at a 15 mg/kg dose.[6]	Did not significantly affect atherosclerotic lesion area but did reduce the necrotic core size in advanced aortic root lesions, suggesting a potential role in promoting plaque stability.[6]	[6]

Experimental Protocols

Myeloperoxidase (MPO) Activity Assay (Taurine-TMB Method)

This protocol is a representative method for measuring MPO chlorination activity in biological samples, similar to what has been used in clinical trials to assess target engagement.

Principle: MPO catalyzes the formation of hypochlorous acid (HOCl) from H₂O₂ and Cl⁻. The highly reactive HOCl is trapped by taurine to form the more stable taurine chloramine. In the presence of iodide, taurine chloramine oxidizes 3,3',5,5'-tetramethylbenzidine (TMB) to produce a colored product that can be measured spectrophotometrically. The rate of color development is proportional to the MPO activity.

Materials:

- 96-well microplate

- Plate reader capable of measuring absorbance at 650 nm
- Assay Buffer (e.g., Sodium Phosphate buffer, pH 7.4)
- Taurine solution
- Hydrogen peroxide (H₂O₂) solution
- Potassium iodide (KI) solution
- TMB substrate solution
- Stop solution (e.g., sulfuric acid)
- Sample (e.g., plasma, cell lysate)
- MPO standard (for standard curve)

Procedure:

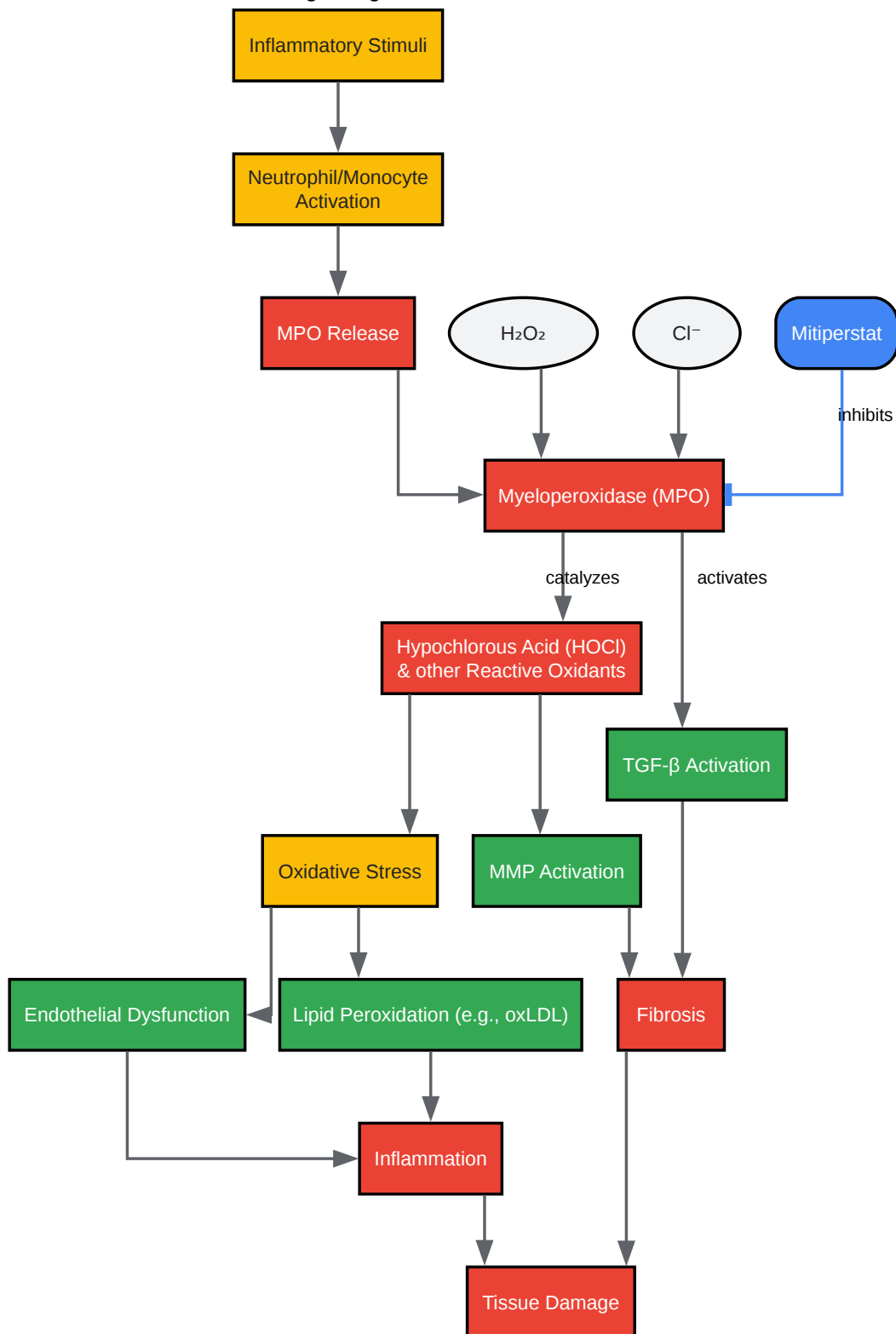
- Sample Preparation: Prepare samples (e.g., plasma) and MPO standards of known concentrations in Assay Buffer.
- Reaction Mixture Preparation: In each well of the 96-well plate, add the sample or standard.
- Add taurine solution to each well.
- Initiate the reaction by adding H₂O₂ solution to each well.
- Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
- Detection: Add a solution containing KI and TMB to each well.
- Allow the color to develop for a set period.
- Stop the reaction by adding the stop solution.
- Measurement: Read the absorbance of each well at 650 nm using a microplate reader.

- Calculation: Determine the MPO activity in the samples by comparing their absorbance to the standard curve generated from the MPO standards.

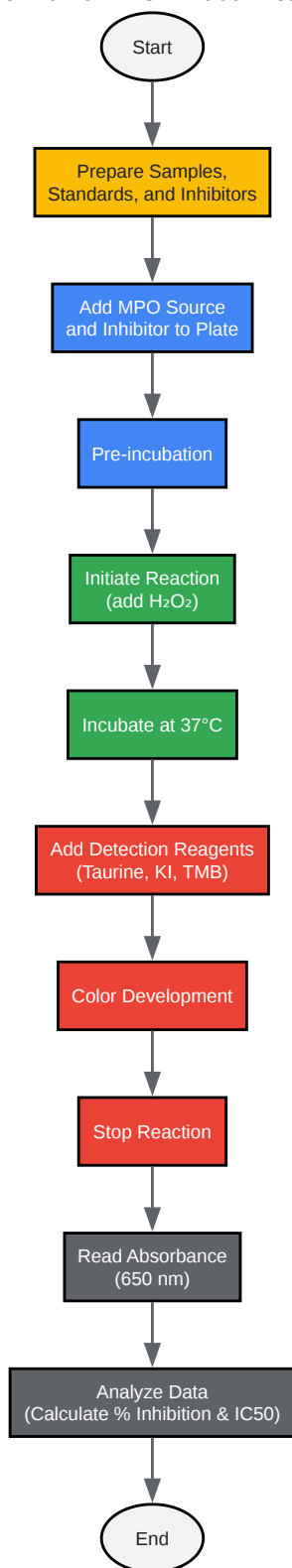
Visualizations

MPO Signaling Pathway in Inflammation and Fibrosis

MPO Signaling in Inflammation and Fibrosis



Workflow of MPO Inhibition Assay

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